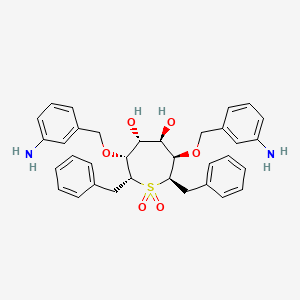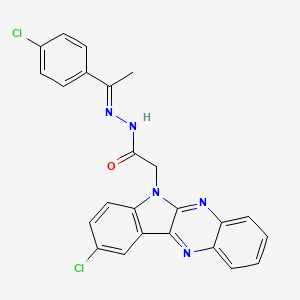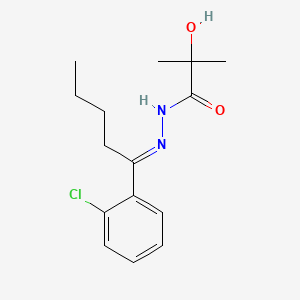
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl and pentylidene moiety. The presence of both hydrophilic and hydrophobic regions in its structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 2-chlorobenzaldehyde with pentanone to form the corresponding hydrazone, followed by the reaction with 2-hydroxy-2-methylpropanoic acid under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
科学研究应用
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)pentylidene)hydrazide
- 2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)pentylidene)hydrazide
- 2-Hydroxy-2-methylpropanoic acid (1-(2-iodophenyl)pentylidene)hydrazide
Uniqueness
Compared to similar compounds, (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable subject for further research and development.
属性
CAS 编号 |
133661-97-9 |
|---|---|
分子式 |
C15H21ClN2O2 |
分子量 |
296.79 g/mol |
IUPAC 名称 |
N-[(E)-1-(2-chlorophenyl)pentylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-4-5-10-13(11-8-6-7-9-12(11)16)17-18-14(19)15(2,3)20/h6-9,20H,4-5,10H2,1-3H3,(H,18,19)/b17-13+ |
InChI 键 |
DCIQBBBVFGZIRA-GHRIWEEISA-N |
手性 SMILES |
CCCC/C(=N\NC(=O)C(C)(C)O)/C1=CC=CC=C1Cl |
规范 SMILES |
CCCCC(=NNC(=O)C(C)(C)O)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


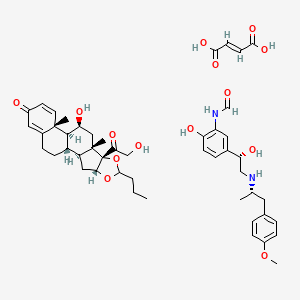
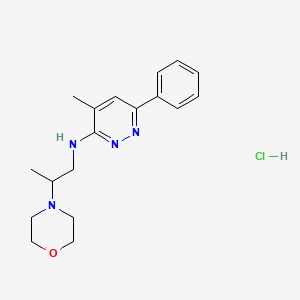
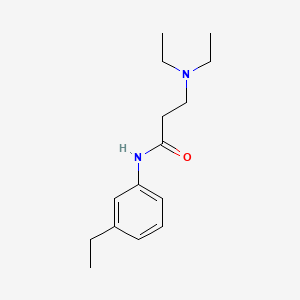
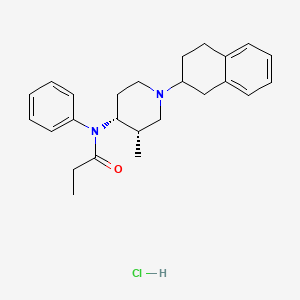


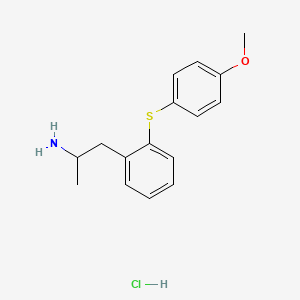
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

